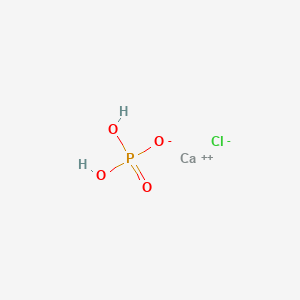
Calcium chloride dihydrogen phosphate (1/1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium chloride dihydrogen phosphate (1/1/1) is an inorganic compound that combines calcium chloride and dihydrogen phosphate in a 1:1:1 molar ratio. This compound is known for its diverse applications in various fields, including agriculture, medicine, and industry. It is a white crystalline solid that is highly soluble in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium chloride dihydrogen phosphate can be synthesized through a reaction between calcium chloride and phosphoric acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolve calcium chloride in water to form a solution.
- Slowly add phosphoric acid to the calcium chloride solution while stirring continuously.
- Maintain the reaction mixture at a controlled temperature to ensure complete reaction.
- Allow the solution to crystallize, forming calcium chloride dihydrogen phosphate.
Industrial Production Methods
In industrial settings, the production of calcium chloride dihydrogen phosphate involves large-scale mixing of calcium chloride and phosphoric acid under controlled conditions. The reaction is carried out in reactors equipped with temperature and pH control systems to optimize yield and purity. The resulting product is then filtered, dried, and packaged for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Calcium chloride dihydrogen phosphate undergoes several types of chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing sulfate ions, it can form insoluble calcium sulfate.
Acid-Base Reactions: It can react with strong bases to form calcium phosphate and water.
Decomposition Reactions: Upon heating, it can decompose to release calcium chloride and phosphoric acid.
Common Reagents and Conditions
Reagents: Common reagents include sulfuric acid, sodium hydroxide, and ammonium phosphate.
Conditions: Reactions typically occur in aqueous solutions at controlled temperatures and pH levels.
Major Products
Calcium Sulfate: Formed in precipitation reactions with sulfate ions.
Calcium Phosphate: Produced in acid-base reactions with strong bases.
Phosphoric Acid: Released during decomposition reactions.
Aplicaciones Científicas De Investigación
Calcium chloride dihydrogen phosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in cell culture media and as a calcium supplement in biological studies.
Medicine: Utilized in pharmaceutical formulations and as a calcium source in dietary supplements.
Industry: Applied in the production of fertilizers, food additives, and water treatment chemicals.
Mecanismo De Acción
The mechanism of action of calcium chloride dihydrogen phosphate involves the release of calcium and phosphate ions in aqueous solutions. These ions participate in various biochemical and physiological processes:
Calcium Ions: Play a crucial role in muscle contraction, nerve transmission, and bone formation.
Phosphate Ions: Involved in energy metabolism, DNA synthesis, and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Calcium Phosphate: A common calcium salt used in bone grafts and dental applications.
Calcium Chloride: Widely used for de-icing, dust control, and as a food additive.
Dicalcium Phosphate: Used as a dietary supplement and in animal feed.
Uniqueness
Calcium chloride dihydrogen phosphate is unique due to its combined properties of calcium chloride and dihydrogen phosphate. This combination allows it to serve multiple functions, such as providing both calcium and phosphate ions in a single compound, making it versatile for various applications.
Propiedades
Número CAS |
55352-77-7 |
|---|---|
Fórmula molecular |
CaClH2O4P |
Peso molecular |
172.52 g/mol |
Nombre IUPAC |
calcium;dihydrogen phosphate;chloride |
InChI |
InChI=1S/Ca.ClH.H3O4P/c;;1-5(2,3)4/h;1H;(H3,1,2,3,4)/q+2;;/p-2 |
Clave InChI |
YLOZVEBTKJNEIS-UHFFFAOYSA-L |
SMILES canónico |
OP(=O)(O)[O-].[Cl-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


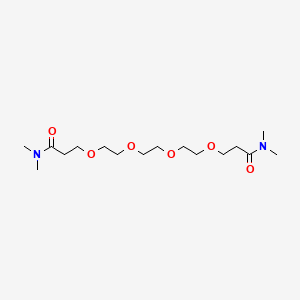
silane](/img/structure/B14634006.png)
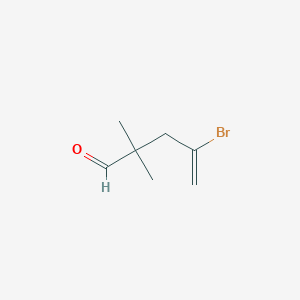


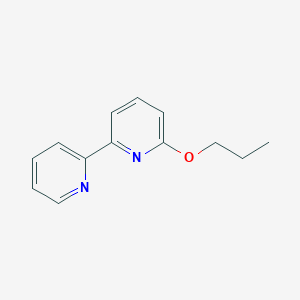

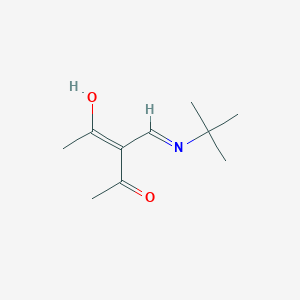
![Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14634052.png)
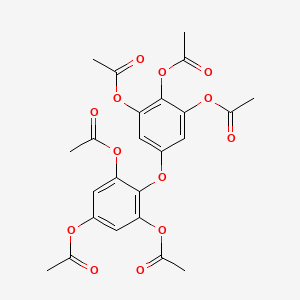

![5-Oxo-5-[(propan-2-yl)oxy]pentanoate](/img/structure/B14634062.png)


